3-Fluoro-4-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)aniline
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Overview
Description
3-Fluoro-4-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)aniline is an organic compound that features a fluorinated aniline structure with a piperazine ring substituted with a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 2,2,2-trifluoroethyl piperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and a solvent. Common solvents include dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) may be used.
Reaction Steps: The 3-fluoroaniline undergoes a nucleophilic substitution reaction with 2,2,2-trifluoroethyl piperazine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
3-Fluoro-4-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)aniline involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain receptors or enzymes, potentially modulating their activity. The piperazine ring can interact with biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-3-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonyl}aniline
- 2-methyl-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propan-1-amine
- 5-chloro-2-[4-(trifluoroacetyl)piperazin-1-yl]aniline
Uniqueness
3-Fluoro-4-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H15F4N3 |
---|---|
Molecular Weight |
277.26 g/mol |
IUPAC Name |
3-fluoro-4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]aniline |
InChI |
InChI=1S/C12H15F4N3/c13-10-7-9(17)1-2-11(10)19-5-3-18(4-6-19)8-12(14,15)16/h1-2,7H,3-6,8,17H2 |
InChI Key |
PCKJVWVCBHTUQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C2=C(C=C(C=C2)N)F |
Origin of Product |
United States |
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